N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-18(24(2,21)22)10-14(20)19-7-3-4-11(9-19)8-13-16-15(17-23-13)12-5-6-12/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGLMIPITIFMJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclopropyl group, an oxadiazole moiety, and a piperidine ring. These structural components are crucial for its biological activity.
Research indicates that the biological activity of methanesulfonamide derivatives is often linked to their ability to inhibit specific enzymes or pathways. For instance, the presence of the methanesulfonamide group has been shown to enhance the inhibitory effects on cell growth in various cancer cell lines. The sulfonamide moiety plays a pivotal role in the interaction with target proteins, influencing cellular pathways related to proliferation and apoptosis.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit potent anti-proliferative effects against several cancer cell lines. For example:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| SKBR-3 | 0.001 - 0.004 | |
| MCF-7 | 0.001 - 0.015 | |
| MDA-MB-231 | >0.050 | |
| MDA-MB-468 | 0.008 - 0.010 |
These results indicate that the compound possesses significant anti-cancer properties, particularly against SKBR-3 and MDA-MB-468 cell lines.
Structure–Activity Relationship (SAR)
The SAR analysis suggests that modifications to the methanesulfonamide group can significantly affect biological activity. Removal of the N-methyl group typically results in decreased potency, emphasizing the importance of this structural feature for maintaining biological efficacy .
Case Study 1: Inhibition of Tubulin Polymerization
A study investigated the ability of similar compounds to inhibit tubulin polymerization, a critical process for cell division. Compounds demonstrated dose-dependent inhibition, with significant effects observed at concentrations as low as 0.1 μM . This mechanism is crucial for understanding how these compounds can disrupt cancer cell proliferation.
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of methanesulfonamide derivatives in various tumor models. The findings indicated that these compounds not only inhibited tumor growth but also induced apoptosis in cancer cells through multiple pathways, including mitochondrial dysfunction and caspase activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture, combining elements from sulfonamides, oxadiazoles, and piperidines. Below is a comparative analysis with key analogues:
N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride (BHC29015)
- Structural differences : Replaces the cyclopropyl-oxadiazole group with a 3-methyl-oxadiazole and substitutes the methanesulfonamide with a carboxamide.
- The carboxamide moiety (vs. sulfonamide) decreases acidity (pKa ~0.5–1.5 higher), altering membrane permeability and target selectivity.
- Pharmacological data: Limited to supplier documentation (e.g., AKOS026676889, CS-0291475), which highlights its use as a intermediate in kinase inhibitor synthesis .
N-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide
- Structural differences : Features a pyridine ring with chloro- and trifluoromethyl substituents instead of oxadiazole-piperidine fusion.
- Implications: The trifluoromethyl group enhances lipophilicity (LogP +0.7–1.2 vs. cyclopropyl), favoring blood-brain barrier penetration. Phenoxybenzenesulfonamide is a known COX-2 inhibitor motif, suggesting divergent therapeutic applications (e.g., anti-inflammatory vs. CNS targets) .
General Comparison Table
Research Findings and Mechanistic Insights
- Metabolic Stability : The cyclopropyl group in the target compound likely reduces cytochrome P450-mediated oxidation compared to methyl- or phenyl-substituted oxadiazoles, as observed in preclinical studies of analogous compounds .
- Receptor Binding : Molecular docking simulations suggest the sulfonamide group forms hydrogen bonds with conserved residues in GABA_A receptors, a feature absent in carboxamide analogues.
- Toxicity Profile : Piperidine derivatives with bulky substituents (e.g., cyclopropyl) show reduced hERG channel affinity (IC₅₀ >10 μM vs. 1–5 μM for smaller groups), lowering cardiac risk .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires a multi-step approach:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic substitution reactions. Bases like K₂CO₃ or NaOH are critical for deprotonation during oxadiazole ring formation .
- Temperature Control : Maintain temperatures between 60–80°C to balance reaction kinetics and side-product suppression. For cyclopropane-containing oxadiazoles, lower temperatures (40–50°C) may prevent ring-opening .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 6:4) effectively isolates the target compound. Crystallization in ethanol/water mixtures can further enhance purity .
Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the piperidine, oxadiazole, and sulfonamide moieties. For example, the methylene bridge (–CH₂–) between oxadiazole and piperidine appears as a triplet at δ 3.8–4.2 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion at m/z 482.18) and fragmentation patterns to validate the cyclopropyl-oxadiazole linkage .
- X-ray Crystallography : Resolves ambiguous stereochemistry, particularly for the cyclopropane and piperidine rings .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the contribution of the 3-cyclopropyl-1,2,4-oxadiazole moiety in the target compound's bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the cyclopropyl group with other substituents (e.g., phenyl, ethyl) and compare bioactivity. For example, analogs with bulky substituents may show reduced target binding due to steric hindrance .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions between the oxadiazole ring and target proteins. Compare binding energies of analogs to identify critical substituent effects .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cellular uptake studies to correlate structural modifications with activity shifts .
Q. What experimental strategies are recommended to resolve contradictory data regarding the metabolic stability of this compound in different in vitro models?
- Methodological Answer :
- Cross-Validation : Use parallel assays (e.g., human liver microsomes vs. hepatocytes) to identify enzyme-specific degradation pathways. LC-MS quantification of parent compound and metabolites at 0, 30, and 60 minutes clarifies stability trends .
- pH-Dependent Studies : Test stability in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids to assess susceptibility to acidic/alkaline hydrolysis .
- Isotope-Labeling : Introduce ¹³C or ²H labels at metabolically labile sites (e.g., oxadiazole ring) to track degradation pathways via MS/MS .
Q. How can computational chemistry approaches, such as molecular dynamics (MD) simulations, be integrated into the study of this compound's binding interactions with biological targets?
- Methodological Answer :
- Binding Pocket Analysis : Run 100-ns MD simulations (e.g., GROMACS) to assess conformational stability of the compound within target pockets. Root-mean-square deviation (RMSD) plots identify critical binding residues .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify contributions of van der Waals, electrostatic, and solvation forces. Compare results with experimental IC₅₀ values to validate models .
- Solvent Accessibility : Map solvent-exposed regions of the compound during simulations to predict sites for chemical modification (e.g., adding PEG groups to enhance solubility) .
Q. What are the critical steps in designing a stability study for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and analyze degradation products via HPLC-UV at 254 nm .
- pH Profiling : Prepare buffered solutions (pH 1–10) and monitor degradation kinetics. The sulfonamide group may hydrolyze at pH > 8, requiring stabilization with antioxidants (e.g., BHT) .
- Light Sensitivity : Conduct ICH-compliant photostability studies (1.2 million lux-hours) to assess isomerization or ring-opening of the oxadiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
